

4-Amino-3-bromopyridine CAS number 13534-98-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-3-bromopyridine

Cat. No.: B079700

[Get Quote](#)

An In-depth Technical Guide to **4-Amino-3-bromopyridine** (CAS: 13534-98-0) for Advanced Chemical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Heterocycle

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. **4-Amino-3-bromopyridine** (CAS: 13534-98-0) has emerged as a critical intermediate, prized for its unique structural arrangement.^[1] This heterocyclic aromatic compound features a pyridine core substituted with an amino group at the 4-position and a bromine atom at the 3-position.^[2] This specific orientation of functional groups—a nucleophilic amine and a versatile bromine atom suitable for cross-coupling—creates a powerful synthon for constructing complex molecular architectures. ^[1] This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Section 1: Core Physicochemical and Spectroscopic Profile

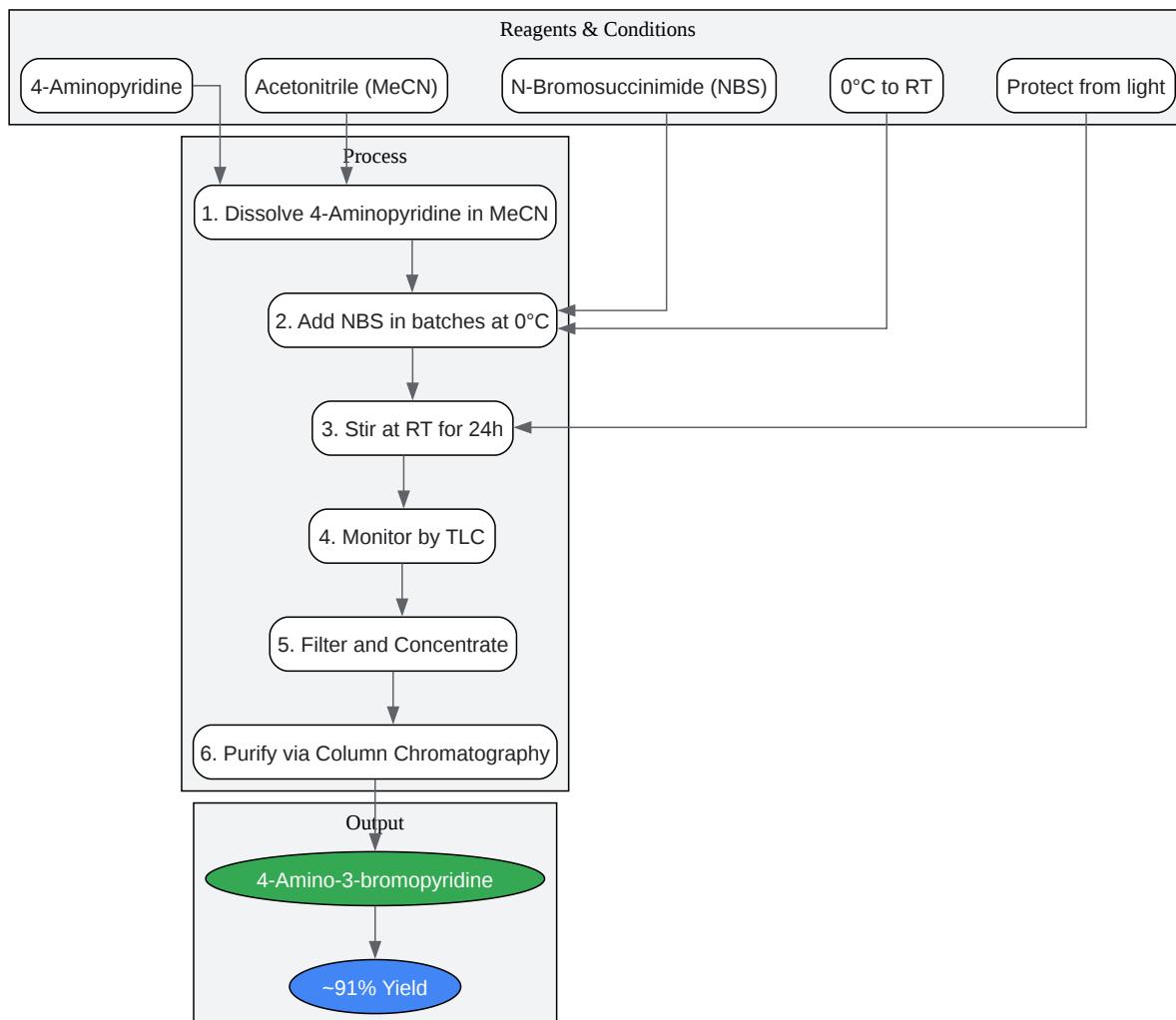
Understanding the fundamental properties of **4-Amino-3-bromopyridine** is the first step toward its effective utilization in synthesis. The compound typically appears as a light yellow or white to off-white crystalline solid.[2][3][4] The presence of the amino group allows for hydrogen bonding, rendering it soluble in polar organic solvents.[2]

Key Properties Summary

Property	Value	Source(s)
CAS Number	13534-98-0	[5][6]
Molecular Formula	C ₅ H ₅ BrN ₂	[2][5]
Molecular Weight	173.01 g/mol	[5][6]
Melting Point	61-69 °C	[5]
Appearance	Light yellow solid	[3]
Topological Polar Surface Area	38.9 Å ²	[4][6]
SMILES String	Nc1ccncc1Br	[5]
InChI Key	DDQYSZWFFXOXER- UHFFFAOYSA-N	[5]

Spectroscopic Data

Comprehensive spectroscopic data is available for **4-Amino-3-bromopyridine**, confirming its structure. This includes ¹H NMR, GC-MS, FTIR, and Raman spectra.[6][7] The mass spectrum prominently features peaks at m/z 172 and 174, corresponding to the isotopic distribution of bromine, and the ESI mass spectrum shows the protonated molecule [M+H]⁺ at 172.9.[3][6]


Section 2: Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of **4-Amino-3-bromopyridine** involves the electrophilic bromination of the readily available starting material, 4-aminopyridine.[3][8]

Causality in Experimental Design

The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic.[3] Unlike using elemental bromine (Br_2), which can lead to over-bromination and harsh reaction conditions, NBS provides a milder and more selective source of electrophilic bromine.[9] The reaction is initiated at 0°C to control the exothermic nature of the reaction and to enhance regioselectivity. The amino group at the 4-position is a strong activating group, directing the electrophilic substitution to the ortho positions (3 and 5). Performing the reaction in the dark is crucial as NBS can decompose via free-radical pathways when exposed to light, which would lead to undesired side products.[3]

Visualized Synthesis Workflow

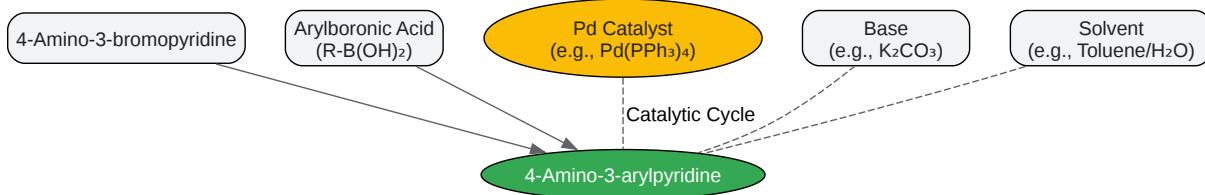
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Amino-3-bromopyridine**.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system, with an integrated monitoring step to ensure reaction completion before proceeding to purification.

- Reaction Setup: To a mixture of 4-aminopyridine (20.0 g, 0.21 mol) in acetonitrile (300.0 mL), add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in batches at 0°C.[3] The reaction must be protected from light.
- Reaction Execution: Allow the mixture to warm to room temperature and stir for 24 hours.[3]
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
- Workup: Upon completion, cool the mixture and filter it. Concentrate the filtrate under reduced pressure.[3]
- Purification: Purify the resulting residue by flash column chromatography using a silica gel stationary phase and a dichloromethane/methanol (20:1) eluent to yield **4-amino-3-bromopyridine** as a light yellow solid (typical yield: ~91%).[3]

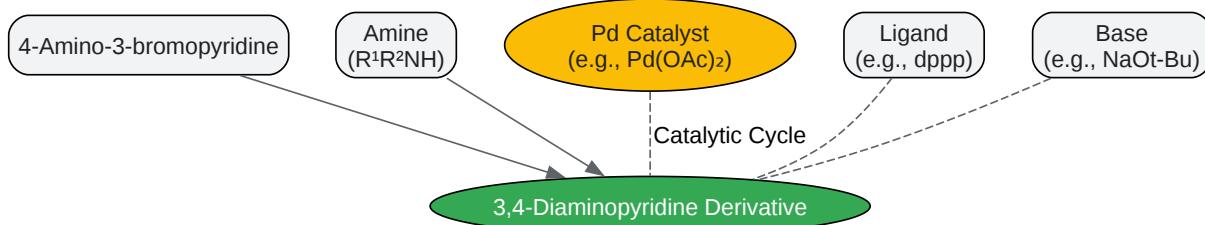

Section 3: Core Reactivity and Strategic Transformations

The synthetic utility of **4-Amino-3-bromopyridine** stems from its capacity to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for their reliability and functional group tolerance.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The bromine atom at the 3-position is ideally suited for Suzuki-Miyaura coupling, reacting with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.[1][8] This reaction is fundamental for linking the pyridine core to other aryl or alkyl fragments.

Causality: The choice of catalyst, ligand, and base is critical. The pyridine nitrogen and the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.[10] Therefore, ligands are chosen to modulate the electronic properties and steric environment of the palladium to prevent strong inhibition.[10]


[Click to download full resolution via product page](#)

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds by coupling the bromo-position with a primary or secondary amine.[1][11] This reaction provides a direct route to a diverse range of substituted aminopyridines, which are prevalent motifs in pharmaceuticals.

Causality: A significant challenge with this reaction is the use of volatile amines (e.g., methylamine, ethylamine).[12] Standard reaction conditions at elevated temperatures would result in the loss of the amine reagent. The proven solution is to conduct the reaction in a sealed tube, which contains the volatile amine and allows the reaction to proceed to completion at the required temperature (e.g., 80°C).[12] The choice of a bidentate phosphine ligand like dppp or BINAP is crucial to stabilize the palladium catalyst and prevent side reactions.[11][12]

[Click to download full resolution via product page](#)

Caption: Generalized Buchwald-Hartwig amination reaction.

Section 4: Applications in Drug Discovery and Materials Science

The versatile reactivity of **4-Amino-3-bromopyridine** makes it an indispensable component in multiple fields of chemical R&D.

- **Pharmaceutical Intermediates:** It is frequently used in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).^[1] Its structure allows for the introduction of specific functionalities that are essential for biological activity.^[1] A notable example is its use in fragment-based drug discovery, where it was identified as an inhibitor of the aminoglycoside-modifying enzyme APH(2")-IVa. Crystallographic studies revealed that the bromine atom forms a critical halogen bond with the enzyme's active site, demonstrating the strategic importance of this functional group.^[8]
- **Advanced Materials:** Beyond pharmaceuticals, its reactivity profile allows for its incorporation into polymers, dyes, and electronic chemicals.^[1] Integrating this molecule into organic electronic materials can lead to enhanced performance in applications such as Organic Light-Emitting Diodes (OLEDs).^[1]

Section 5: Safety, Handling, and Storage Protocols

Proper handling of **4-Amino-3-bromopyridine** is essential due to its potential hazards. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and

causes serious eye damage.[13][14][15][16]

GHS Hazard Information

- Pictograms: Danger[13]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[13][15]

Personal Protective Equipment (PPE) and Handling

- Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[13][14]
- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[13][14]
- Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use). Wear fire/flame resistant and impervious clothing.[13][14]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[13]
- General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

Storage and Disposal

- Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[13][14] It is noted as being light-sensitive and should be stored accordingly, potentially under nitrogen.[14] Store apart from incompatible materials and foodstuff containers.[13]
- Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[13] Do not let the product enter drains.[14]

First-Aid Measures

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[13]

- If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[13]
- If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[13]
- If Swallowed: Rinse mouth. Get medical help.[13]

Conclusion

4-Amino-3-bromopyridine is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its bifunctional nature, enabling sequential and directed modifications through well-established, high-yield reactions like Suzuki and Buchwald-Hartwig couplings, makes it an invaluable asset. For scientists and researchers in drug development and materials science, mastering the application of this versatile intermediate opens a direct pathway to novel and complex chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. nbino.com [nbino.com]
2. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]
3. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]
4. echemi.com [echemi.com]
5. 4-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
6. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]
7. spectrabase.com [spectrabase.com]
8. 4-Amino-3-bromopyridine | 13534-98-0 | Benchchem [benchchem.com]
9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. file1.lookchem.com [file1.lookchem.com]
- 15. 4-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 13534-98-0 Cas No. | 4-Amino-3-bromopyridine | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [4-Amino-3-bromopyridine CAS number 13534-98-0]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079700#4-amino-3-bromopyridine-cas-number-13534-98-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com